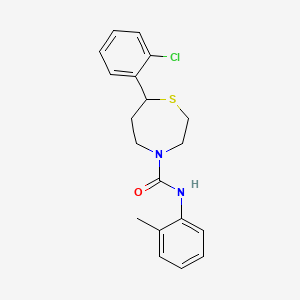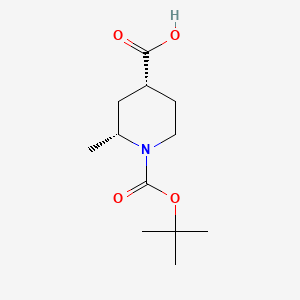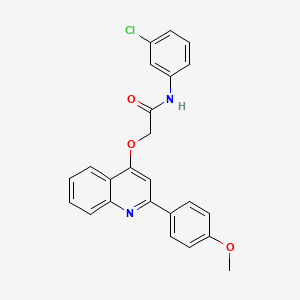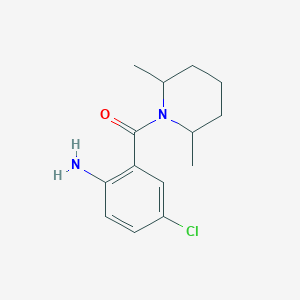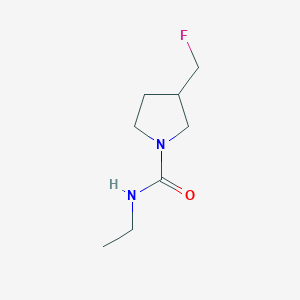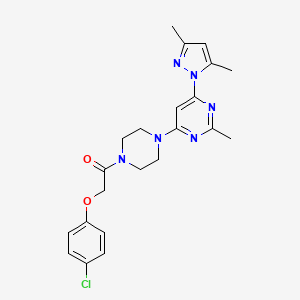
2-(4-chlorophenoxy)-1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone is a complex organic compound that has found utility in various scientific domains, including pharmaceuticals and chemical research. It boasts an intriguing structure that combines a range of functional groups, making it a subject of interest for synthetic chemists and pharmacologists alike.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. A possible route might start with the preparation of 4-chlorophenol, which is then reacted with chloroacetic acid to form 4-chlorophenoxyacetic acid. Concurrently, the piperazine derivative can be synthesized from 3,5-dimethyl-1H-pyrazole and 2-methylpyrimidin-4-amine. These intermediates are then coupled under controlled conditions, often involving catalysts and reagents such as triethylamine or N,N'-dicyclohexylcarbodiimide (DCC) for activation.
Industrial Production Methods
Industrial production of this compound might leverage flow chemistry techniques to streamline and scale up the synthesis. Continuous flow reactors can enhance reaction efficiency and safety, especially when handling reactive intermediates or hazardous reagents. Optimization of parameters such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity in an industrial setting.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various organic reactions, including:
Oxidation: : Introduction of functional groups like hydroxyl or carbonyl groups.
Reduction: : Conversion of ketone groups to alcohols using reducing agents such as lithium aluminium hydride (LiAlH4).
Substitution: : Electrophilic aromatic substitution where the chlorine atom on the phenyl ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Reactions involving this compound typically use reagents such as:
Oxidizing Agents: : Potassium permanganate (KMnO4), Jones reagent.
Reducing Agents: : Sodium borohydride (NaBH4), LiAlH4.
Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products depend on the type of reaction. For example:
Oxidation: : Yields 2-(4-chlorophenoxy)-1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone with additional functional groups.
Reduction: : Produces alcohol derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In synthetic organic chemistry, it serves as a building block for more complex molecules. Its multiple functional groups allow for versatile modifications and derivatizations.
Biology
In biological research, it can act as a ligand in binding studies, helping to elucidate interactions with proteins or DNA.
Medicine
In medicinal chemistry, this compound could be investigated as a potential drug candidate due to its structural complexity and functionality. Its analogs might exhibit activity against certain diseases or conditions.
Industry
In the chemical industry, it can be used as an intermediate in the production of agrochemicals, pharmaceuticals, or specialty chemicals.
Mecanismo De Acción
The compound's mechanism of action likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions are mediated by its various functional groups, which can form hydrogen bonds, van der Waals forces, or ionic interactions with target molecules. Detailed studies could reveal its effects on biological pathways, potentially modulating processes like signal transduction or metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other phenoxyacetic acid derivatives and piperazine-containing molecules. Examples include 2-(4-fluorophenoxy)acetic acid and 1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone.
Uniqueness
What sets 2-(4-chlorophenoxy)-1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone apart is its combination of a chlorophenoxy group with a highly substituted piperazine ring. This structural arrangement confers unique physicochemical properties, potentially leading to distinct biological activities compared to other related compounds.
This detailed exploration of this compound provides a comprehensive understanding of its synthesis, reactions, applications, and distinctive attributes. Intriguing enough?
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN6O2/c1-15-12-16(2)29(26-15)21-13-20(24-17(3)25-21)27-8-10-28(11-9-27)22(30)14-31-19-6-4-18(23)5-7-19/h4-7,12-13H,8-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROQBAJOCBJLMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)COC4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2E)-3-(2H-chromen-3-yl)-N-[2-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2832374.png)
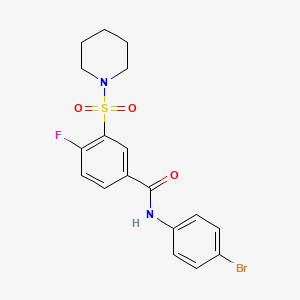
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2832377.png)
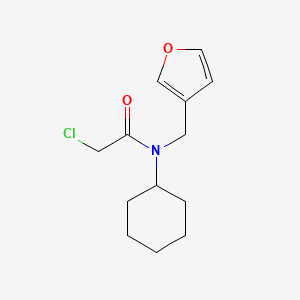
![(2-Chloropyridin-4-yl)-[2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,5-benzothiazepin-5-yl]methanone](/img/structure/B2832381.png)
![N-[1-(adamantan-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2832383.png)

![4-Amino-5-cyano-2-{[(phenylcarbamoyl)methyl]sulfanyl}-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide](/img/structure/B2832385.png)
![7-fluoro-3-((pyridin-3-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2832386.png)
